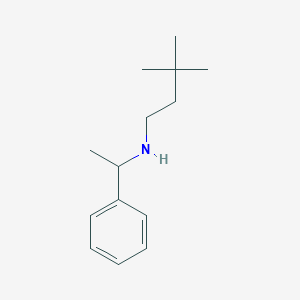

(3,3-Dimethylbutyl)(1-phenylethyl)amine

Description

Contextualizing Secondary Amine Chemistry in Contemporary Research

Secondary amines are organic compounds that contain a nitrogen atom bonded to two organic substituents and one hydrogen atom. This class of amines is a cornerstone of modern organic chemistry, playing pivotal roles in pharmaceuticals, agrochemicals, and materials science. Their unique reactivity, stemming from the presence of an N-H bond and a lone pair of electrons on the nitrogen atom, makes them versatile intermediates and building blocks in organic synthesis.

In contemporary research, secondary amines are crucial in the development of novel catalytic systems. Chiral secondary amines, in particular, have been extensively utilized as organocatalysts in a variety of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds. nih.govdntb.gov.ua The development of new synthetic methodologies for the efficient and selective preparation of complex secondary amines remains an active area of investigation. Recent advancements focus on transition metal-catalyzed reactions and C-H functionalization to construct diverse amine scaffolds. nih.gov

The biological activity of many pharmaceuticals is often attributed to the presence of a secondary amine moiety. This functional group can participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors. Consequently, the synthesis of novel secondary amine structures is a key trajectory in drug discovery programs.

Significance of the 1-Phenylethyl Motif in Chiral Synthesis and Stereochemistry Research

The 1-phenylethyl group, particularly in its chiral forms, (R)-1-phenylethylamine and (S)-1-phenylethylamine, is one of the most widely used chiral auxiliaries in asymmetric synthesis. mdpi.comresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The 1-phenylethylamine (B125046) motif is highly valued for its low cost, commercial availability in both enantiomeric forms, and its high efficiency in inducing stereoselectivity.

In stereochemistry research, 1-phenylethylamine is employed in the resolution of racemic mixtures, a process of separating enantiomers. It is also used as a building block for the synthesis of more complex chiral ligands for asymmetric catalysis and as a key fragment in various natural products and medicinal substances. nih.govmdpi.com The steric and electronic properties of the phenyl ring and the methyl group adjacent to the stereocenter play a crucial role in directing the approach of reagents, leading to high levels of diastereoselectivity in many chemical transformations. The extensive use of the 1-phenylethyl motif underscores its fundamental importance in the construction of chiral molecules. researchgate.net

Overview of Research Trajectories for Novel Amine Structures

The quest for novel amine structures is driven by the continuous need for new molecules with unique properties for a wide range of applications. Current research trajectories in this area are diverse and multifaceted.

One major focus is the development of sustainable and efficient synthetic methods. This includes the use of biocatalysis, where enzymes are employed to produce chiral amines with high enantioselectivity under mild reaction conditions. nih.gov Additionally, the exploration of new catalytic systems, including those based on earth-abundant metals, is aimed at providing more environmentally friendly routes to valuable amine compounds.

In medicinal chemistry, there is a strong emphasis on the design and synthesis of novel amine-based therapeutics. This involves creating libraries of structurally diverse amines to screen for biological activity against various diseases. The goal is to identify new drug candidates with improved efficacy and reduced side effects.

In materials science, novel amines are being investigated for their potential use in polymers, organic electronics, and functional materials. The incorporation of specific amine structures can influence the mechanical, optical, and electronic properties of these materials, leading to the development of new technologies.

While (3,3-Dimethylbutyl)(1-phenylethyl)amine itself has not been the subject of significant academic inquiry, its constituent parts—a secondary amine and a chiral 1-phenylethyl group—represent areas of intense and fruitful research in modern chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

3,3-dimethyl-N-(1-phenylethyl)butan-1-amine |

InChI |

InChI=1S/C14H23N/c1-12(13-8-6-5-7-9-13)15-11-10-14(2,3)4/h5-9,12,15H,10-11H2,1-4H3 |

InChI Key |

FEGKRCUUDOIGBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethylbutyl 1 Phenylethyl Amine

Strategies for Carbon-Nitrogen Bond Formation in Secondary Amine Synthesispageplace.de

The creation of a C-N bond is a fundamental transformation in the synthesis of secondary amines. pageplace.de A variety of synthetic strategies have been established, each with its own set of advantages and limitations. These methods can be broadly categorized into reductive amination, alkylation of primary amines, and metal-catalyzed coupling reactions.

Reductive amination is a widely employed and versatile method for the synthesis of secondary amines. wikipedia.orgstackexchange.comorganic-chemistry.org This reaction typically involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding secondary amine. chemistrysteps.comyoutube.com A key advantage of this approach is the ability to perform it as a one-pot reaction, where the imine formation and reduction occur in the same reaction vessel. wikipedia.org

A diverse array of reducing agents can be utilized for the reduction of the imine intermediate. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often favored due to their selectivity; they readily reduce the imine but not the starting carbonyl compound. stackexchange.comorganic-chemistry.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is another effective and "green" method for this reduction. wikipedia.orgnih.gov

The choice of catalytic system can significantly influence the reaction's efficiency and selectivity. For instance, nickel-catalyzed reductive amination of alcohols offers a pathway that avoids the use of pre-formed aldehydes or ketones. wikipedia.org In this "hydrogen-borrowing" mechanism, the catalyst first dehydrogenates the alcohol to form a carbonyl intermediate in situ, which then reacts with the amine to form an imine, followed by hydrogenation of the imine to the final amine product. researchgate.netacs.org

| Reducing Agent/Catalyst | Substrates | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes/Ketones + Primary Amines | Mild and selective; effective in one-pot procedures. chemistrysteps.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes/Ketones + Primary Amines | Particularly effective for reductive amination; less toxic than NaBH3CN. stackexchange.com |

| Catalytic Hydrogenation (e.g., H2/Pd) | Imines | "Green" and efficient method with high atom economy. wikipedia.orgnih.gov |

| Nickel Catalysts | Alcohols + Amines | Utilizes a hydrogen-borrowing mechanism, avoiding the need for carbonyl starting materials. wikipedia.org |

| Iron Cyclopentadienone Complexes | Alcohols + Amines | Acts as a catalyst precursor for C-N bond formation via a hydrogen-borrowing reaction. acs.org |

The direct alkylation of primary amines with alkyl halides is a classical method for synthesizing secondary amines. wikipedia.orglibretexts.org In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond. libretexts.org

A significant challenge in this approach is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.orgnih.gov To mitigate this, reaction conditions must be carefully controlled, often by using a large excess of the primary amine. libretexts.org

Modern variations of this method have been developed to improve selectivity. For example, cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation of primary amines. organic-chemistry.org Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo self-limiting alkylation to selectively produce secondary amines. nih.govacs.org Metal-catalyzed N-alkylation using alcohols as alkylating agents, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" process, has also emerged as a more environmentally friendly alternative to using alkyl halides. researchgate.netacs.orgresearchgate.net

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of amines, particularly for the formation of C(aryl)-N bonds. The Buchwald-Hartwig amination is a prominent example, utilizing palladium catalysts to couple amines with aryl halides or triflates. tcichemicals.com While highly effective for aryl amines, related methodologies have been developed for the synthesis of alkyl amines.

Nickel-catalyzed hydroamination of alkenes and alkynes represents a direct and atom-economical approach to C-N bond formation. rsc.org This method involves the addition of an N-H bond across a carbon-carbon multiple bond. Copper-catalyzed reactions have also been employed for the N-alkylation of amines with alcohols. researchgate.net These metal-catalyzed methods often offer high selectivity and functional group tolerance, making them powerful tools in modern organic synthesis.

| Metal Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium-based catalysts | Buchwald-Hartwig Amination | Aryl Halides/Triflates + Amines | Highly effective for C(aryl)-N bond formation. tcichemicals.com |

| Nickel Hydride Catalysts | Hydroamination | Alkenes/Alkynes + Amines | Atom-economical C-N bond formation. rsc.org |

| Copper-based catalysts | N-alkylation | Alcohols + Amines | "Borrowing hydrogen" methodology. researchgate.net |

| Ruthenium-based catalysts | N-alkylation | Alcohols + Amines | Efficient for the synthesis of secondary and tertiary amines. acs.orgorganic-chemistry.org |

Stereoselective Synthesis of Enantiomeric Forms of (3,3-Dimethylbutyl)(1-phenylethyl)aminenih.govrsc.org

The synthesis of a single enantiomer of a chiral amine like (3,3-Dimethylbutyl)(1-phenylethyl)amine requires stereoselective methods. The two main strategies to achieve this are the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing chiral amines, a common approach involves the condensation of a prochiral ketone or aldehyde with a chiral primary amine auxiliary, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. sci-hub.se Nucleophilic addition to this imine then proceeds with facial selectivity, controlled by the stereocenter of the auxiliary. Subsequent removal of the auxiliary, often by hydrogenolysis, affords the desired chiral amine. sci-hub.se

Another widely used chiral auxiliary is tert-butanesulfinamide. yale.edunih.gov Condensation of tert-butanesulfinamide with an aldehyde or ketone yields a chiral N-sulfinyl imine. The sulfinyl group directs the stereoselective addition of a nucleophile to the imine, and subsequent cleavage of the N-S bond provides the chiral amine in high enantiomeric purity. nih.gov

| Chiral Auxiliary | Application | Key Features |

| (R)- or (S)-1-Phenylethylamine | Diastereoselective addition to imines | Readily available in both enantiomeric forms; auxiliary is cleaved by hydrogenolysis. sci-hub.se |

| tert-Butanesulfinamide | Diastereoselective addition to N-sulfinyl imines | Versatile and highly effective for a broad range of substrates; cleaved under mild acidic conditions. yale.edunih.gov |

| Oxazolidinones (Evans auxiliaries) | Asymmetric alkylation and aldol (B89426) reactions | Highly effective for controlling stereochemistry in various C-C bond-forming reactions. wikipedia.org |

| Pseudoephedrine and Pseudoephenamine | Asymmetric alkylation | Provide high diastereoselectivity, particularly in the formation of quaternary carbon centers. nih.gov |

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the chiral product. acs.org For the synthesis of chiral amines, asymmetric hydrogenation of prochiral imines is one of the most powerful methods. nih.govacs.orgresearchgate.net

This transformation is typically achieved using transition metal catalysts, such as iridium, rhodium, or ruthenium, complexed with chiral ligands. nih.govacs.org The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the amine product. A wide variety of chiral ligands, particularly chiral phosphorus-containing ligands, have been developed to achieve high enantioselectivities (often >99% ee) for a broad range of imine substrates. nih.govacs.org

Asymmetric reductive amination, where the prochiral ketone or aldehyde, the amine, and a hydrogen source are combined in the presence of a chiral catalyst, provides a direct route to chiral amines. nih.govscilit.com This approach avoids the need to pre-form and isolate the imine intermediate. Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful strategy for the enantioselective synthesis of amines. benthamdirect.com For instance, chiral phosphoric acids can catalyze the asymmetric reduction of imines.

Chiral Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiopure compounds. For amines such as this compound, which possesses a chiral center at the α-carbon of the phenylethyl group, resolution is necessary to isolate the individual (R) and (S)-enantiomers. While specific resolution data for this compound is not extensively documented in publicly available literature, the well-established methodologies for the resolution of structurally analogous phenylethylamines, particularly 1-phenylethylamine (B125046), provide a strong framework for achieving this separation. The primary methods applicable are enzymatic kinetic resolution and the formation of diastereomeric salts.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases are commonly employed for the resolution of chiral amines through enantioselective N-acylation. researchgate.net One of the most effective and widely used enzymes for this purpose is Lipase B from Candida antarctica (CALB), often in its immobilized form, Novozym 435. nih.govnih.gov

The principle of this method involves the enzyme preferentially catalyzing the acylation of one enantiomer over the other. This results in a mixture of an acylated amine (amide) and the unreacted, non-preferred amine enantiomer, which can then be separated. The choice of the acylating agent is crucial for the efficiency and selectivity of the resolution. nih.govproquest.com Studies on 1-phenylethylamine and related structures have shown that activated esters, such as alkyl methoxyacetates, often provide excellent results, leading to high enantiomeric excess (e.e.) values for both the resulting amide and the unreacted amine. researchgate.netbeilstein-journals.org

For instance, the kinetic resolution of 1-phenylethylamine using CALB and various acyl donors has been thoroughly investigated. The enzyme typically exhibits a strong preference for the (R)-enantiomer, leading to the formation of the (R)-amide and leaving behind the unreacted (S)-amine. proquest.com

Table 1: Examples of Enzymatic Kinetic Resolution of Racemic 1-Phenylethylamine

| Enzyme | Acylating Agent | Solvent | (R)-Amide Yield (%) | (R)-Amide e.e. (%) | Unreacted (S)-Amine e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Ethyl Methoxyacetate | Heptane/Triethylamine | 38 | 99 | 62 | researchgate.net |

| Candida antarctica Lipase B (CALB) | Isopropyl Methoxyacetate | Solvent-free | Good | ≥95 | ≥95 | nih.gov |

| Candida antarctica Lipase B (CALB) | Diisopropyl Malonate | Not Specified | Moderate-Excellent | 92.0-99.9 | Not Reported | proquest.com |

This methodology could be adapted for this compound. The bulky 3,3-dimethylbutyl group attached to the nitrogen might influence the rate and selectivity of the enzymatic reaction, potentially requiring optimization of parameters such as the enzyme, acyl donor, solvent, and temperature to achieve high enantiomeric purity.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, leaving the other more soluble diastereomer dissolved. Once the less soluble salt is isolated, the chiral amine enantiomer can be recovered by treatment with a base to neutralize the chiral acid. Similarly, the more soluble enantiomer can be recovered from the mother liquor.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening to find the optimal conditions. researchgate.net

For the resolution of 1-phenylethylamine, various chiral acids have been successfully employed.

Table 2: Chiral Resolving Agents for Phenylethylamines

| Racemic Amine | Chiral Resolving Agent | Principle of Separation | Reference |

|---|---|---|---|

| 1-Phenylethylamine | (+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities. | nih.govlibretexts.org |

| 1-Phenylethylamine | (-)-Mandelic Acid | Formation of diastereomeric salts with different solubilities. | libretexts.org |

| p-Chloromandelic Acid | (R)-Phenylethylamine | Formation of diastereomeric salts with different solubilities. | researchgate.net |

| Various Primary Amines | (+)-Camphor-10-sulfonic acid | Formation of diastereomeric salts with different solubilities. | libretexts.org |

This approach is directly applicable to the resolution of racemic this compound. A screening of various chiral acids and solvents would be necessary to identify a combination that yields diastereomeric salts with a significant solubility difference, thereby enabling efficient separation through fractional crystallization.

Chemical Reactivity and Derivatization Studies of 3,3 Dimethylbutyl 1 Phenylethyl Amine

Investigation of Amine Functional Group Transformations

The secondary amine group in (3,3-Dimethylbutyl)(1-phenylethyl)amine is a key site for chemical reactivity, serving as a potent nucleophile in various organic transformations. libretexts.orgmasterorganicchemistry.com These reactions are fundamental for the synthesis of diverse derivatives.

Key transformations involving the amine functional group include:

N-Alkylation: The reaction with alkyl halides (R'-X) leads to the formation of tertiary amines. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. britannica.commsu.edu Over-alkylation can occur, potentially leading to the formation of a quaternary ammonium (B1175870) salt if the resulting tertiary amine reacts further. msu.edu

N-Acylation: Treatment with acylating agents such as acid chlorides (R'COCl) or anhydrides ((R'CO)₂O) yields N,N-disubstituted amides. This is a highly important reaction for primary and secondary amines, where a hydrogen atom on the nitrogen is replaced by an acyl group. britannica.com

Sulfonamide Formation: Reaction with sulfonyl chlorides (R'SO₂Cl), like benzenesulfonyl chloride, results in the formation of a stable sulfonamide. This reaction is characteristic of primary and secondary amines. msu.edu

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines. This acid-catalyzed reversible reaction involves the loss of a water molecule. libretexts.org

N-Nitrosation: In the presence of nitrous acid (HNO₂), secondary amines are converted to N-nitroso compounds, also known as nitrosamines. britannica.com

| Reaction Type | Reagent Class | Product Class | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R'-X) | Tertiary Amine | Introduces new alkyl groups to the nitrogen center. |

| N-Acylation | Acid Chlorides (R'COCl), Anhydrides | N,N-Disubstituted Amide | Forms stable amide derivatives. |

| Sulfonamide Formation | Sulfonyl Chlorides (R'SO₂Cl) | Sulfonamide | Creates sulfonamide derivatives, often with high stability. |

| Enamine Synthesis | Aldehydes, Ketones | Enamine | Forms a C=C bond adjacent to the nitrogen atom. |

| N-Nitrosation | Nitrous Acid (HNO₂) | N-Nitrosamine | Characteristic reaction of secondary amines with nitrous acid. britannica.com |

Exploration of Reactions at the Aromatic Moiety

The phenyl group of the 1-phenylethyl moiety is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The existing N-(3,3-dimethylbutyl)-1-ethyl substituent acts as an activating group, donating electron density into the benzene (B151609) ring. This activation makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. scribd.com

The alkylamine group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the point of attachment on the ring. This directing effect is due to the ability of the nitrogen's lone pair to stabilize the cationic intermediate (the arenium ion) through resonance, particularly when the attack occurs at these positions. wikipedia.org

Common electrophilic aromatic substitution reactions applicable to this moiety include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring, yielding a mixture of ortho-nitro and para-nitro isomers.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen, producing ortho- and para-halo derivatives. lkouniv.ac.in

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid (-SO₃H) group at the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: These reactions, which use an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl₃, attach alkyl or acyl groups to the aromatic ring, again primarily at the ortho and para positions. wikipedia.orglkouniv.ac.in

| Reaction | Typical Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | ortho-bromo and para-bromo derivatives |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho- and para-acyl derivatives |

Synthesis and Characterization of Novel Derivatives and Analogs

The synthesis of novel derivatives and analogs of this compound leverages the reactivity of both the amine and the aromatic ring to introduce new structural features and modulate the compound's properties.

Structural Modifications on the Phenylethyl and Dimethylbutyl Moieties

Creating analogs with structural changes to the carbon skeleton offers another dimension for derivatization.

Phenylethyl Moiety Modifications:

Ring Substitution: Analogs can be synthesized by starting with substituted precursors. For example, using a substituted acetophenone (B1666503) (e.g., 4-fluoroacetophenone) in a reductive amination reaction with 3,3-dimethylbutan-1-amine would yield an analog with a modification on the phenyl ring. wikipedia.org This approach allows for the introduction of a wide array of functional groups (halogens, alkoxy, nitro, etc.) onto the aromatic core.

Side-Chain Variation: The ethyl backbone can be altered. The β-phenethylamine scaffold is a crucial motif in medicinal chemistry, and various synthetic methods exist to access derivatives with different substitutions along the ethyl chain. nih.gov

Dimethylbutyl Moiety Modifications:

Chain Length and Branching: Analogs can be prepared by replacing the 3,3-dimethylbutylamine (B107103) precursor with other primary amines in the initial synthesis. For example, using isobutylamine (B53898) or pentylamine in a reductive amination with acetophenone would generate analogs with different alkyl chains attached to the nitrogen. The synthesis of related compounds like 2-(1,3-dimethylbutyl)aniline from aniline (B41778) and 4-methyl-1-pentene (B8377) demonstrates methods for creating complex alkyl-substituted aromatic structures. google.com

The synthesis of these analogs often involves multi-step sequences, such as Grignard reactions, oxidations, and reductions, to build the desired carbon framework before the final amine formation. researchgate.net Characterization of these new compounds would rely on standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, to confirm their structures.

Spectroscopic and Chromatographic Research for Elucidating 3,3 Dimethylbutyl 1 Phenylethyl Amine Structure and Purity

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise structure of organic molecules. For (3,3-Dimethylbutyl)(1-phenylethyl)amine, both ¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment within the molecule.

The anticipated ¹H NMR spectrum would show distinct signals corresponding to the (3,3-dimethylbutyl) and (1-phenylethyl) fragments. Protons on the phenyl ring are expected to appear in the aromatic region (typically δ 7.2-7.4 ppm). The methine proton (CH) of the phenylethyl group, being adjacent to both the phenyl ring and the chiral center, would likely produce a quartet signal. The adjoining methyl (CH₃) protons would appear as a doublet. chemicalbook.comchemicalbook.com On the other side of the nitrogen, the nine equivalent protons of the tert-butyl group would yield a sharp singlet, while the two methylene (B1212753) groups (CH₂) would present as multiplets. chemicalbook.com

The ¹³C NMR spectrum would corroborate this structure by showing the expected number of unique carbon signals for both aliphatic and aromatic regions.

Due to the chiral carbon in the 1-phenylethyl moiety, this compound exists as a pair of enantiomers. Distinguishing between these stereoisomers is possible using specialized NMR techniques. The use of a chiral solvating agent, for example, can induce the formation of transient diastereomeric complexes that exhibit separate NMR signals for each enantiomer, allowing for the quantification of enantiomeric excess. researchgate.net

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data is hypothetical, based on analogous structures)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl Protons | 7.20 - 7.40 | Multiplet | - |

| Benzylic Methine (CH-Ph) | ~3.8 | Quartet | ~6.7 |

| Methylene (N-CH₂) | ~2.6 | Multiplet | - |

| Methyl (CH₃-CH) | ~1.4 | Doublet | ~6.7 |

| Methylene (CH₂-tBu) | ~1.3 | Multiplet | - |

| tert-Butyl Protons (C(CH₃)₃) | ~0.9 | Singlet | - |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is vital for determining the molecular weight of a compound and providing clues to its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to obtain the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula, C₁₄H₂₅N.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The most common fragmentation pathways for N-alkyl phenylethylamines involve α-cleavage (breaking the bond adjacent to the nitrogen atom) and benzylic cleavage. mdpi.comresearchgate.netmiamioh.edu The largest group attached to the α-carbon is preferentially lost. A significant peak corresponding to the loss of the benzyl (B1604629) group (C₆H₅CH₂) would be expected, as well as a base peak resulting from the formation of a stable iminium cation.

Interactive Table 2: Predicted Major Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 219 | [M]⁺ | Molecular Ion |

| 204 | [M - CH₃]⁺ | Loss of a methyl group |

| 114 | [CH₃CH=N⁺H-CH₂(CH₂)C(CH₃)₃] | α-cleavage |

| 105 | [C₆H₅CHCH₃]⁺ | Benzylic C-N cleavage |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

To separate and quantify the enantiomers of this compound, chiral chromatography is the method of choice. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose.

For chiral HPLC, a column containing a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including amines. sigmaaldrich.comresearchgate.net The differential interaction between the enantiomers and the CSP leads to different retention times, enabling their separation. The addition of acidic or basic modifiers to the mobile phase can be optimized to improve peak shape and resolution. google.com

For chiral GC, the amine may first be derivatized with a chiral reagent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

Hyphenated Techniques in Analytical Research (e.g., LC-MS/MS for trace analysis)

Hyphenated techniques, which couple a separation method with a powerful detection method, are essential for trace analysis in complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. nih.govnih.govmdpi.comsciex.com

In an LC-MS/MS method, the LC system separates the target analyte from matrix components. The analyte then enters the mass spectrometer, where a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺) is selected. This ion is then fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for reliable quantification at very low levels (pg/mL). nih.gov This makes LC-MS/MS an indispensable tool for applications requiring high sensitivity. waters.comnih.gov

Interactive Table 3: Summary of Analytical Techniques

| Technique | Primary Application | Key Information Provided |

| NMR Spectroscopy | Structural Elucidation | 3D atomic arrangement, connectivity |

| Mass Spectrometry (MS) | Molecular Weight & Formula | Elemental composition, fragmentation patterns |

| Chiral Chromatography | Enantiomeric Separation | Enantiomeric purity and ratio |

| LC-MS/MS | Trace Quantification | Highly sensitive and selective detection |

Computational and Theoretical Chemistry of 3,3 Dimethylbutyl 1 Phenylethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of (3,3-Dimethylbutyl)(1-phenylethyl)amine. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic properties. nih.govdergipark.org.tr

Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap generally suggests higher reactivity. For this compound, theoretical calculations would likely reveal the regions of highest electron density, centered around the amine and the phenyl ring, which are indicative of sites susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The phenyl group would exhibit a region of negative potential above and below the ring, characteristic of aromatic systems.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital and the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 1.2 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound over time. nih.govresearchgate.net These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior in various environments, such as in a solvent or interacting with other molecules.

Conformational analysis through MD simulations can identify the most stable arrangements of the molecule's atoms. For this compound, the flexibility of the butyl and ethyl chains allows for numerous possible conformations. Simulations can reveal the preferred dihedral angles and the energetic barriers between different conformational states. researchgate.net The interactions between the bulky 3,3-dimethylbutyl group and the phenyl ring will likely play a significant role in determining the dominant conformations.

MD simulations also provide detailed insights into intermolecular interactions. By simulating multiple molecules of this compound, it is possible to study how they interact with each other and with solvent molecules. The primary intermolecular forces would include van der Waals interactions between the nonpolar alkyl and phenyl groups, and potentially weak hydrogen bonding involving the amine hydrogen. nih.govulisboa.pt The phenyl rings could also engage in pi-pi stacking interactions. Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its boiling point and solubility.

In Silico Modeling for Stereochemical Prediction and Conformational Preferences

In silico modeling encompasses a range of computational techniques used to predict the stereochemistry and conformational preferences of molecules. For this compound, which possesses a chiral center at the carbon atom of the 1-phenylethyl group, these methods are particularly important for understanding the properties of its different stereoisomers.

Computational models can be used to predict the relative stabilities of the (R)- and (S)-enantiomers. While the enantiomers themselves have identical energies in an achiral environment, their interactions with other chiral molecules can differ significantly. Modeling the diastereomeric interactions with a known chiral entity can help in predicting the elution order in chiral chromatography, for instance.

Furthermore, in silico methods can systematically explore the potential energy surface of the molecule to identify low-energy conformations. mdpi.com Techniques like conformational searches can reveal the most probable shapes the molecule will adopt. For this compound, this would involve rotating the various single bonds and calculating the energy of each resulting conformation. The results of such an analysis can be presented in a Ramachandran-like plot, showing the energetically favorable dihedral angles. These studies often show that specific conformations are stabilized by weak intramolecular interactions, such as n→π* interactions between the amine lone pair and the phenyl ring. researchgate.net

Table 2: Hypothetical Conformational Preferences of this compound

| Dihedral Angle | Predicted Stable Conformations (degrees) | Energy Barrier (kcal/mol) |

| C-C-N-C (amine backbone) | 60, 180, -60 | 3-5 |

| N-C-C-C (phenylethyl) | 70, 170, -90 | 2-4 |

| C-C-C-C (dimethylbutyl) | 180 (anti) | > 5 (gauche) |

Pre Clinical Mechanistic Research of 3,3 Dimethylbutyl 1 Phenylethyl Amine and Its Analogs

In Vitro Receptor Binding and Functional Assay Methodologies (e.g., G protein-coupled receptors, transporters)

The primary targets for many phenethylamine (B48288) derivatives are monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). In vitro studies using cell lines expressing these transporters are crucial for elucidating the binding affinity and functional effects of these compounds.

Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known high affinity for the target is incubated with a preparation of cells or membranes expressing the target, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity.

Functional assays, on the other hand, measure the biological effect of the compound on the target. For monoamine transporters, these often involve measuring the inhibition of neurotransmitter uptake or the stimulation of neurotransmitter release. For example, synaptosomes, which are isolated nerve terminals, can be used to study the effects of compounds on the reuptake of radiolabeled neurotransmitters like [3H]dopamine.

Studies on N-alkylated phenylethylamine analogs have demonstrated that the nature of the N-alkyl substituent plays a critical role in their interaction with monoamine transporters. For instance, research on N,α-diethylphenethylamine (DEPEA) has shown it to be a full releasing agent at the norepinephrine transporter but only a weak partial releaser at the dopamine transporter. Another analog, α-benzyl-N-methylphenethylamine (BNMPA), has been found to displace dopamine transporter selective ligands, indicating its affinity for this transporter. frontiersin.org

A study investigating a series of 29 β-phenethylamine derivatives revealed that the structure of the alkylamine portion of the molecule significantly influences their dopamine reuptake inhibitory activity. The research highlighted that compounds with smaller ring-sized structures at the alkylamine position and those with longer alkyl chains tended to exhibit stronger inhibitory effects on the dopamine transporter. koreascience.kr

| Compound | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| α-Benzyl-N-methylphenethylamine (BNMPA) | Dopamine Transporter (DAT) | Radioligand Displacement ([3H]CFT) | Ki = 6.05 µM | frontiersin.org |

| N-demethyl-BNMPA | Dopamine Transporter (DAT) | Radioligand Displacement ([3H]CFT) | Ki = 8.73 µM | frontiersin.org |

Enzyme Interaction and Inhibition Studies

Phenethylamine and its analogs are known to interact with various enzymes, most notably monoamine oxidase (MAO). MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain.

The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate a more potent inhibitor.

While specific data on the interaction of (3,3-Dimethylbutyl)(1-phenylethyl)amine with enzymes is unavailable, studies on related phenethylamines have established their potential as MAO inhibitors. For example, α-benzyl-N-methylphenethylamine (BNMPA) was also evaluated for its ability to inhibit [3H]dopamine uptake into striatal synaptosomes, yielding an IC50 value of 5.1 µM. frontiersin.org This suggests that N-alkylated phenylethylamines can interact with and inhibit the function of key proteins involved in monoaminergic neurotransmission.

| Compound | Enzyme/Target | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| α-Benzyl-N-methylphenethylamine (BNMPA) | Dopamine Uptake (Striatal Synaptosomes) | IC50 | 5.1 µM | frontiersin.org |

Cellular Uptake and Distribution Research in Model Systems (e.g., cell cultures)

Understanding how a compound enters and distributes within cells is fundamental to its mechanism of action. For psychoactive compounds like phenethylamines, crossing the blood-brain barrier and entering neurons are critical steps.

Cell culture models are invaluable for studying cellular uptake mechanisms. These studies often involve incubating cultured cells with the compound of interest and then measuring its concentration inside the cells over time. Techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry are used for quantification.

Research on N-substituted phenethylamines suggests that their lipophilicity, which is influenced by the nature of the N-alkyl group, can affect their ability to cross cell membranes. The bulky and nonpolar 3,3-dimethylbutyl group in the titular compound would be expected to increase its lipophilicity compared to smaller N-alkyl analogs. This could potentially lead to enhanced passive diffusion across cell membranes. However, it may also influence its interaction with active transport mechanisms.

Investigation of Molecular Pathways and Cellular Responses in Model Organisms (e.g., in vitro or animal models)

For phenethylamine analogs that act on monoamine transporters, a primary cellular response is the alteration of neurotransmitter levels in the synaptic cleft. This can be studied in vitro using techniques like microdialysis in brain slices, or in vivo in animal models. Changes in neurotransmitter levels can then lead to the activation or inhibition of various signaling pathways within postsynaptic neurons.

Animal models also allow for the investigation of the behavioral effects of these compounds. For example, studies in rodents have shown that N-alkylated phenylethylamines like N,α-diethylphenethylamine (DEPEA) and N-methyl-α-ethylphenethylamine (MEPEA) can increase locomotor activity, a behavioral response often associated with psychostimulant compounds. These behavioral effects are a direct consequence of the compounds' actions on molecular and cellular targets in the brain.

While specific molecular pathway studies for this compound are not available, the research on its analogs points towards a mechanism that involves the modulation of monoaminergic systems, leading to downstream effects on neuronal signaling and behavior.

Structure Activity Relationship Sar Methodologies for 3,3 Dimethylbutyl 1 Phenylethyl Amine Derivatives

Design Principles for SAR Studies based on Amine Structure

The design of SAR studies for phenylethylamine derivatives, including those analogous to (3,3-Dimethylbutyl)(1-phenylethyl)amine, is guided by systematic modifications of the amine substituent to explore the chemical space and its impact on biological activity. The core principle is to vary the size, bulk, and nature of the substituents on the nitrogen atom to probe the binding pocket of the target protein.

For a compound like this compound, the amine is a secondary amine bearing two bulky substituents: a 3,3-dimethylbutyl (a neohexyl group) and a 1-phenylethyl group. SAR studies for such a molecule would typically involve the following design principles:

Variation of N-Alkyl Chain Length and Branching: The length and branching of the alkyl group on the nitrogen atom can significantly influence activity. Studies on related phenylethylamines have shown that increasing the alkyl chain length can modulate potency and selectivity for different monoamine transporters. For instance, at the dopamine (B1211576) transporter (DAT), longer N-alkyl groups in some phenethylamine (B48288) series have been associated with stronger inhibitory activities. The 3,3-dimethylbutyl group is particularly notable for its steric bulk due to the quaternary carbon, which can be expected to have a pronounced effect on binding.

Role of the N-Aralkyl Group: The presence of a 1-phenylethyl group introduces both steric bulk and potential for aromatic interactions (e.g., pi-pi stacking) within the binding site. SAR studies on N-benzyl phenethylamines have demonstrated that an N-arylmethyl substitution can lead to a significant increase in affinity at serotonin (B10506) receptors, in some cases by up to 300-fold compared to simple N-alkyl counterparts. The stereochemistry of the 1-phenylethyl group (R or S enantiomer) would also be a critical design parameter, as biological targets are chiral and often exhibit stereoselectivity.

Comparative Analysis with Mono- and Di-substituted Amines: To understand the contribution of each substituent, a typical SAR study would compare the biological activity of the N,N-disubstituted compound with its N-monosubstituted and primary amine analogs. This allows for the dissection of the individual and combined effects of the 3,3-dimethylbutyl and 1-phenylethyl groups.

Introduction of Functional Groups: While the core structure of this compound is nonpolar, SAR studies often involve the introduction of polar functional groups on the phenyl ring or the N-substituents to probe for potential hydrogen bonding or polar interactions within the receptor binding site.

Correlating Structural Features with In Vitro Biological Activity Profiles

The biological activity of phenylethylamine derivatives is typically assessed through in vitro assays that measure their binding affinity (e.g., Ki values) or functional activity (e.g., IC50 values for inhibition of transporter uptake or EC50 values for receptor activation) at specific molecular targets. Due to the lack of direct experimental data for this compound, we can extrapolate from data on structurally related compounds to hypothesize its potential activity profile.

Studies on N-substituted phenylethylamines have revealed key correlations between their structural features and their in vitro activity at monoamine transporters like the dopamine transporter (DAT) and serotonin transporter (SERT), as well as at serotonin receptors (e.g., 5-HT2A).

Influence of N-Alkyl Substitution on Dopamine Transporter (DAT) Activity

Research on N-alkylated phenylethylamine and amphetamine analogs has shown that the size of the N-alkyl substituent can have a significant impact on their interaction with DAT. While smaller N-alkyl groups like methyl are often well-tolerated, larger and bulkier groups can lead to a decrease in potency for uptake inhibition, although binding affinity may sometimes be retained or even increased. For example, one study showed that an N-hexyl substituent on dopamine led to a moderate increase in DAT binding affinity but a significant loss in its ability to inhibit dopamine uptake. This suggests that while the bulky group may anchor the molecule in the binding site, it may hinder the conformational changes required for substrate transport or potent inhibition.

Table 1: In Vitro Activity of Selected N-Alkyl Phenylethylamine Derivatives at the Dopamine Transporter (DAT) Note: This table presents data for compounds structurally related to this compound to infer potential SAR trends. Data for the exact compound is not available in the cited literature.

| Compound | N-Substituent | Target | Assay Type | Value |

| Dopamine | -H | hDAT | [³H]CFT Binding Inhibition (Ki) | ~4300 nM |

| N-Hexyldopamine | -Hexyl | hDAT | [³H]CFT Binding Inhibition (Ki) | ~1700 nM |

| (d)-Amphetamine | -H | hDAT | [³H]DA Uptake Inhibition (Kapp) | 130 nM |

| (d)-Propylamphetamine | -Propyl | hDAT | [³H]DA Uptake Inhibition (Kapp) | >1000 nM |

Influence of N-Aralkyl Substitution on Serotonin Receptor Activity

The presence of an N-aralkyl group, such as the 1-phenylethyl moiety, is known to significantly affect the activity of phenethylamines at serotonin receptors. Studies on N-benzyl phenethylamines have shown a profound increase in binding affinity at 5-HT2A receptors compared to their N-unsubstituted or N-alkyl counterparts. This enhanced affinity is thought to be due to additional favorable interactions of the N-benzyl group within the receptor binding pocket.

Table 2: In Vitro Activity of Selected N-Substituted Phenylethylamine Derivatives at Serotonin Receptors Note: This table presents data for compounds structurally related to this compound to infer potential SAR trends. Data for the exact compound is not available in the cited literature.

| Compound | N-Substituent | Target | Assay Type | Value (Ki, nM) |

| 2,5-Dimethoxy-4-iodophenethylamine | -H | h5-HT2A | Radioligand Binding | 0.62 |

| N-(2-Methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | -2-Methoxybenzyl | h5-HT2A | Radioligand Binding | 0.087 |

Based on these trends, it can be hypothesized that the combination of a bulky N-alkyl group (3,3-dimethylbutyl) and an N-aralkyl group (1-phenylethyl) in this compound would result in a complex pharmacological profile. The bulky nature of both substituents might lead to high affinity at certain receptors or transporters due to significant occupancy of the binding pocket, but could also potentially lead to reduced efficacy or a shift from agonist/substrate activity to antagonist/inhibitor activity.

Application of Computational Tools in SAR Analysis and Predictive Modeling

Computational chemistry plays a crucial role in modern SAR studies, providing insights into the molecular interactions that govern biological activity and enabling the prediction of activity for novel compounds. For phenylethylamine derivatives, a variety of computational tools are employed.

Molecular Docking: This technique is used to predict the preferred binding orientation of a ligand within the active site of a target protein. For a molecule like this compound, docking studies could be performed with homology models or crystal structures of monoamine transporters (DAT, SERT) and serotonin receptors (e.g., 5-HT2A). These studies would help to visualize how the bulky 3,3-dimethylbutyl and 1-phenylethyl groups fit into the binding pocket and identify key amino acid residues involved in the interaction. For example, docking studies of N-benzyl phenethylamines into a 5-HT2A receptor model have suggested that the N-benzyl moiety can interact with specific phenylalanine residues, explaining the observed increase in affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric parameters. For a series of N,N-disubstituted phenylethylamine derivatives, a QSAR model could be developed to predict their binding affinity or functional activity based on the properties of the N-substituents.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific biological target. By aligning a set of active phenylethylamine derivatives, a pharmacophore model can be generated. This model can then be used to screen virtual compound libraries for new potential ligands or to guide the design of new derivatives with improved activity.

While no specific computational studies on this compound have been identified, the application of these tools to structurally related phenylethylamines provides a robust framework for predicting its interactions with biological targets and guiding the synthesis and evaluation of its derivatives.

Metabolic Pathway Research of 3,3 Dimethylbutyl 1 Phenylethyl Amine in Model Systems

In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., liver microsomes, S9 fractions)

In the early stages of drug discovery, in vitro metabolic stability assays are crucial for predicting how a compound will behave in the body. These experiments typically involve incubating the compound with liver microsomes or S9 fractions, which contain the primary enzymes responsible for drug metabolism.

Research Findings:

Without specific studies on (3,3-Dimethylbutyl)(1-phenylethyl)amine, it is not possible to present concrete data. However, a typical investigation would yield data on the compound's half-life (t½) and intrinsic clearance (Clint) in liver microsomes from various species, including humans. This information is vital for predicting the compound's persistence in the body. For phenylethylamine derivatives, metabolic pathways often involve hydroxylation and N-acetylation nih.govresearchgate.net.

Metabolite identification studies would follow, using techniques like high-resolution mass spectrometry to determine the chemical structures of any metabolic products nih.gov. For phenylethylamine-type compounds, common metabolites might include hydroxylated and N-dealkylated products.

Interactive Data Table: Illustrative Metabolic Stability Data

The following table is a hypothetical representation of the kind of data that would be generated from such a study.

| Species | t½ (min) | Clint (µL/min/mg protein) | Major Metabolites Identified (Hypothetical) |

| Human | Data not available | Data not available | N/A |

| Rat | Data not available | Data not available | N/A |

| Mouse | Data not available | Data not available | N/A |

| Dog | Data not available | Data not available | N/A |

Enzyme-Mediated Biotransformation Pathway Elucidation (e.g., cytochrome P450 interactions)

Identifying the specific enzymes responsible for a compound's metabolism is a key step in understanding its potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of substances.

Research Findings:

There are no specific data on the CYP enzymes that may be involved in the metabolism of this compound. Research on other phenethylamine (B48288) derivatives indicates that enzymes such as CYP2D6, CYP2B6, and CYP2C19 can play a significant role in their metabolism nih.govnih.gov. Studies would typically involve incubating the compound with a panel of recombinant human CYP enzymes to identify which ones are capable of metabolizing it. For instance, studies on N-methyl, N-propargylphenylethylamine showed that CYP2B6, 2C19, and 2D6 all contribute to its metabolism nih.gov.

Interactive Data Table: Illustrative Cytochrome P450 Contribution to Metabolism

This table provides a hypothetical illustration of how the contribution of different CYP enzymes to the metabolism of a compound might be presented.

| CYP Isoform | % Contribution to Metabolism (Hypothetical) |

| CYP1A2 | Data not available |

| CYP2B6 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Prodrug Design Considerations based on Metabolic Transformations

Understanding a compound's metabolic pathways can inform the design of prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. This strategy can be used to improve a drug's properties, such as its absorption or ability to reach its target.

Research Findings:

As the metabolic transformations of this compound are unknown, any discussion of prodrug design would be purely speculative. However, general strategies for creating prodrugs of amine-containing compounds often involve N-acylation or N-alkylation to modify the compound's properties nih.gov. For example, N-alkylation has been investigated as a prodrug approach for the neurologically active agent 2-phenylethylamine nih.govnih.gov. The design of a prodrug would aim to leverage the metabolic enzymes identified in the previous section to ensure efficient conversion to the active parent compound in the desired location within the body.

Applications and Role of 3,3 Dimethylbutyl 1 Phenylethyl Amine in Advanced Chemical Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines are fundamental components in the asymmetric synthesis of complex molecules, serving as valuable intermediates and chiral auxiliaries. nih.gov The core structure of (3,3-Dimethylbutyl)(1-phenylethyl)amine, containing a chiral 1-phenylethyl moiety, positions it as a potential chiral building block. This structural motif is frequently incorporated into the synthesis of enantiopure products, including pharmaceuticals and agrochemicals. nih.gov The presence of the bulky 3,3-dimethylbutyl group could offer unique steric properties, potentially influencing the stereochemical outcome of reactions in which it is involved.

In principle, this compound could be employed in diastereoselective syntheses. By attaching it to a prochiral substrate, it can act as a chiral auxiliary, directing subsequent chemical transformations to favor the formation of one diastereomer over another. After the desired stereocenter is established, the auxiliary can be cleaved and recovered. This approach is a cornerstone of asymmetric synthesis for creating enantiomerically pure compounds. nih.gov

Employment as a Ligand Component in Catalysis

Chiral amines and their derivatives are frequently used as ligands in the development of catalysts for asymmetric reactions. nih.gov These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to selectively produce one enantiomer of a product. Given its structure, this compound could be a precursor for the synthesis of novel chiral ligands.

For instance, chiral phenylethylamine moieties have been incorporated into ligands for various metal-catalyzed reactions, including:

Asymmetric Hydrogenation: Chiral ligands are crucial for the enantioselective hydrogenation of prochiral olefins and ketones.

Asymmetric Alkylation: In these reactions, chiral ligands control the facial selectivity of nucleophilic attack on electrophiles.

Asymmetric Addition Reactions: The enantioselective addition of organometallic reagents to carbonyl compounds is often mediated by chiral ligands. nih.gov

The neopentyl group (3,3-dimethylbutyl) in the target molecule could provide significant steric bulk, a feature that is often exploited in ligand design to create a well-defined and effective chiral pocket around the metal center. This can lead to high levels of enantioselectivity in catalytic processes. While specific examples involving this compound as a ligand are not readily found, the established utility of similar chiral amines provides a strong rationale for its potential in this area. nih.gov

Role as a Synthetic Intermediate for Pharmaceutical or Agrochemical Scaffolds

The phenylethylamine scaffold is a common feature in a wide array of biologically active molecules, including many pharmaceuticals and agrochemicals. Chiral derivatives of phenylethylamine are particularly important, as the stereochemistry of a molecule often dictates its biological activity. nih.gov

This compound could serve as a key intermediate in the synthesis of novel active ingredients. The introduction of the 3,3-dimethylbutyl group might be used to modulate the lipophilicity, metabolic stability, and steric profile of a target molecule, potentially leading to improved efficacy or a more desirable pharmacokinetic profile.

Examples of therapeutic areas where phenylethylamine derivatives have found application include:

Neurological Disorders: Many central nervous system drugs contain a phenylethylamine core.

Cardiovascular Diseases: Certain cardiovascular drugs incorporate this structural motif.

In the agrochemical sector, chiral amines are used in the synthesis of herbicides, insecticides, and fungicides. For example, derivatives of 1-phenylethylamine (B125046) have been used to create herbicidal compounds. nih.gov The specific contribution of the (3,3-dimethylbutyl) group to the biological activity of a potential pharmaceutical or agrochemical would need to be determined through empirical testing.

Emerging Research Avenues and Future Perspectives for 3,3 Dimethylbutyl 1 Phenylethyl Amine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of chiral amines, such as (3,3-Dimethylbutyl)(1-phenylethyl)amine, is a pivotal area of research in organic chemistry. Traditional methods for amine synthesis often face challenges related to selectivity, efficiency, and sustainability. Consequently, the exploration of novel synthetic pathways and advanced catalytic systems is paramount for the efficient production of this and related compounds.

One promising approach is reductive amination , a versatile method for forming carbon-nitrogen bonds. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine. libretexts.orgmdpi.com For the synthesis of this compound, this could involve the reaction of 1-phenylethanamine with 3,3-dimethylbutanal, followed by reduction. The choice of reducing agent is critical, with reagents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly employed in laboratory settings. libretexts.org

The Leuckart-Wallach reaction represents another classic yet relevant pathway, utilizing formic acid or its derivatives as both a reducing agent and a source of the N-formyl intermediate from an aldehyde or ketone. mdpi.com This method has been widely used for the synthesis of various substituted α-phenylethylamine compounds. mdpi.com

Modern catalytic systems offer significant advantages in terms of efficiency and enantioselectivity. Transition metal-catalyzed asymmetric synthesis has become a cornerstone of modern organic chemistry. For instance, Ni/photoredox cross-electrophile coupling has been successfully applied to the synthesis of β-phenethylamines from aliphatic aziridines and aryl iodides, offering a modular and mild route to this important class of compounds. acs.orgnih.gov Such methodologies could potentially be adapted for the synthesis of N-alkylated phenylethylamines.

Furthermore, the development of biocatalysts, such as ω-transaminases, has opened new avenues for the asymmetric synthesis of chiral amines. These enzymes can catalyze the transfer of an amino group from a donor to a ketone substrate with high enantioselectivity, providing a green and efficient alternative to traditional chemical methods. mdpi.com The use of (R)-α-PEA as an amine donor in such reactions highlights the potential for enzymatic routes in the synthesis of structurally related compounds. mdpi.com

| Synthetic Pathway | Key Reagents/Catalysts | Potential Application |

| Reductive Amination | 1-phenylethanamine, 3,3-dimethylbutanal, NaBH₄/NaBH(OAc)₃ | Direct synthesis of the target compound. libretexts.org |

| Leuckart-Wallach Reaction | Carbonyl precursor, formic acid/formamide | Synthesis of substituted phenylethylamines. mdpi.com |

| Ni/Photoredox Coupling | Aliphatic aziridines, aryl iodides, Ni catalyst, photocatalyst | Modular synthesis of β-phenethylamine derivatives. acs.orgnih.gov |

| Biocatalysis (ω-transaminases) | Ketone precursor, amine donor, enzyme | Enantioselective synthesis of chiral amines. mdpi.com |

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

The structural complexity and chirality of this compound necessitate the use of advanced spectroscopic and analytical techniques for its comprehensive characterization. These methods are crucial for confirming the molecular structure, determining stereochemistry, and analyzing reaction kinetics in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. numberanalytics.com Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about proton-proton connectivities and spatial proximities within the molecule, respectively. numberanalytics.comdiva-portal.org For chiral discrimination, NMR spectroscopy can be employed with chiral solvating agents or through derivatization with chiral reagents to distinguish between enantiomers. nih.govnih.govresearchgate.net

Mass spectrometry (MS) is another indispensable tool for the analysis of phenylethylamine derivatives. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can provide information on the molecular weight and fragmentation patterns of the compound. mdpi.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments, aiding in structural confirmation. ies.gov.pl The fragmentation patterns of N-substituted phenylethylamines are often characterized by cleavage of the bonds adjacent to the nitrogen atom. ies.gov.pl

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. chiralabsxl.com Vibrational Circular Dichroism (VCD) has emerged as a reliable method for assigning the absolute configuration and conformation of chiral molecules in solution. rsc.orgrsc.org By comparing the experimental CD spectrum with that of a known standard or with quantum chemical calculations, the absolute stereochemistry of this compound can be unambiguously determined. chiralabsxl.comunipi.it

The integration of these spectroscopic techniques with real-time reaction monitoring allows for a deeper understanding of the synthetic process. This enables the optimization of reaction conditions to improve yield, selectivity, and efficiency.

| Technique | Application | Information Obtained |

| Advanced NMR (COSY, NOESY) | Structural Elucidation | Proton-proton connectivity, spatial proximity of atoms. numberanalytics.comdiva-portal.org |

| Chiral NMR Spectroscopy | Enantiomeric Purity | Discrimination and quantification of enantiomers. nih.govnih.govresearchgate.net |

| High-Resolution Mass Spectrometry | Molecular Formula and Fragmentation | Accurate mass determination and structural fragment information. ies.gov.pl |

| Circular Dichroism (CD/VCD) | Stereochemical Assignment | Absolute configuration and conformation in solution. chiralabsxl.comrsc.orgrsc.org |

Integration of Artificial Intelligence and Machine Learning in Amine Research

Predictive modeling of molecular properties is another significant application of AI. acs.orgnih.gov By training ML models on datasets of known amines, it is possible to predict various physicochemical properties of this compound, such as its solubility, lipophilicity, and potential for oxidative degradation. acs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of the compound based on its structural features. nih.gov Recently, machine learning models have been developed to predict the N-dealkylation of amine contaminants, a crucial metabolic pathway. nih.govresearchgate.net

Furthermore, AI can play a crucial role in the analysis of large and complex datasets generated from high-throughput screening and advanced spectroscopic techniques. By identifying subtle patterns and correlations that may be missed by human analysis, AI can accelerate the interpretation of experimental results and the generation of new hypotheses. The use of ML to explore the vast chemical space of potential amine-based materials for applications like direct air capture demonstrates the power of these computational approaches. arxiv.org

| AI/ML Application Area | Specific Task | Potential Impact |

| Catalyst Design | Predicting catalyst performance, optimizing reaction conditions. | Accelerated discovery of efficient and selective catalysts. joaiar.orgcas.cnmeryt-chemical.comresearchgate.net |

| Property Prediction | Predicting physicochemical properties and biological activity (QSAR). | Prioritization of compounds for synthesis and testing. acs.orgnih.gov |

| Data Analysis | High-throughput screening data analysis, spectral interpretation. | Faster and more accurate interpretation of complex experimental data. |

| Metabolic Pathway Prediction | Predicting metabolic transformations like N-dealkylation. | Understanding the biotransformation and potential toxicity of the compound. nih.govresearchgate.net |

Untapped Biological Targets and Mechanistic Hypotheses for Further Investigation

The structural similarity of this compound to other bioactive phenylethylamines suggests that it may interact with a range of biological targets. The exploration of these potential interactions and the formulation of mechanistic hypotheses are crucial for understanding its pharmacological potential.

One of the primary targets for many phenylethylamine derivatives is the dopamine (B1211576) transporter (DAT) . biomolther.orgnih.govresearchgate.netnih.gov Inhibition of dopamine reuptake by blocking DAT can lead to increased levels of dopamine in the synaptic cleft, which is a mechanism of action for many stimulant and antidepressant medications. biomolther.org The N-alkyl substitution and the bulky 3,3-dimethylbutyl group in the target molecule could modulate its affinity and selectivity for DAT. nih.gov

Another important target is monoamine oxidase (MAO) , an enzyme responsible for the metabolism of monoamine neurotransmitters. researchgate.netnih.govwikipedia.org Inhibition of MAO can increase the levels of neurotransmitters like dopamine, serotonin (B10506), and norepinephrine (B1679862). researchgate.net The structure-activity relationship of phenylethylamines as MAO inhibitors has been studied, and it is plausible that this compound could exhibit inhibitory activity towards one or both isoforms of MAO (MAO-A and MAO-B). acs.orgresearchgate.netpharmacy180.com

Recent research has also explored the interaction of substituted phenylethylamines with microtubules . nih.govresearchgate.netresearchgate.netscispace.com These cytoskeletal components are involved in various cellular processes, and their disruption can have significant physiological effects. Some phenylethylamines have been shown to alter microtubule polymerization dynamics, suggesting that this could be an untapped area of investigation for the target compound. nih.govresearchgate.netresearchgate.netscispace.com

Furthermore, the broad class of phenethylamines has been shown to interact with various other receptors, including serotonin receptors (e.g., 5-HT₂A) . nih.govbiomolther.orgkoreascience.kr The specific substitution pattern of this compound could confer a unique pharmacological profile at these and other G-protein coupled receptors.

| Potential Biological Target | Mechanistic Hypothesis | Rationale |

| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake. | Structural similarity to known DAT inhibitors. biomolther.orgnih.govresearchgate.netnih.gov |

| Monoamine Oxidase (MAO) | Inhibition of monoamine neurotransmitter metabolism. | Phenylethylamine scaffold is common in MAO inhibitors. acs.orgresearchgate.netnih.govpharmacy180.com |

| Microtubules | Alteration of microtubule polymerization dynamics. | Some substituted phenylethylamines have shown to interact with tubulin. nih.govresearchgate.netresearchgate.netscispace.com |

| Serotonin Receptors (e.g., 5-HT₂A) | Agonist or antagonist activity. | Broad activity of phenylethylamines at various GPCRs. nih.govbiomolther.orgkoreascience.kr |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (3,3-Dimethylbutyl)(1-phenylethyl)amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of 1-phenylethylamine with a 3,3-dimethylbutyl halide. Key optimization parameters include:

- Catalyst Selection : Use of Pd-based catalysts (e.g., Pd/NiO) for reductive amination, which improves efficiency and reduces side reactions .

- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution rates .

- Temperature Control : Maintaining 60–80°C balances reaction kinetics and minimizes thermal decomposition .

Yield improvements (up to 90%) are achievable by adjusting stoichiometric ratios (1.2:1 alkyl halide-to-amine) and using phase-transfer catalysts like K₂CO₃ .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases to resolve enantiomers. Retention time comparisons with standards confirm purity .

- Optical Rotation : Measure specific rotation using a polarimeter; deviations >0.1° indicate impurities .

- NMR Spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to distinguish enantiomers via ¹H/¹³C NMR splitting patterns .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₃H₂₁N; exact mass 191.1674 g/mol) and isotopic patterns.

- FT-IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the 3,3-dimethylbutyl and phenylethyl groups .

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethylbutyl group influence enantioselectivity in catalytic reactions involving this amine?

- Methodological Answer :

- Computational Modeling : Use DFT (e.g., M06/LACVP* level) to analyze transition states. The bulky 3,3-dimethylbutyl group restricts rotational freedom, favoring one enantiomer via steric hindrance .

- Conformational Analysis : Molecular mechanics simulations reveal that the dimethyl groups create a chiral environment, increasing enantiomeric excess (ee) by 20–30% in asymmetric syntheses .

- Experimental Validation : Compare ee values (via chiral HPLC) in reactions with/without steric modifiers (e.g., BINOL ligands) to isolate steric contributions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar amines?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., replacing phenyl with thiophene) and measure IC₅₀ values against target enzymes (e.g., monoamine oxidases). Cross-reference with databases like PubChem to identify outliers .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting IC₅₀ values from different assays. For example, fluorescence-based assays may overestimate activity compared to radiometric methods .